molecular formula C10H13F3O B15201673 (4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride

(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride

Cat. No.: B15201673
M. Wt: 206.20 g/mol
InChI Key: AVUXUIGGFQQKSN-MSSDQNSGSA-N
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Description

(4R,7R)-2,2-Difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride is a norbornane-derived compound characterized by a bicyclo[2.2.1]heptane framework with stereospecific substitutions. Key structural features include:

  • Stereochemistry: The (4R,7R) configuration ensures a rigid spatial arrangement, influencing reactivity and intermolecular interactions.
  • Substituents: Two fluorine atoms at the 2,2-positions, methyl groups at 1 and 7, and a carbonyl fluoride moiety at the 7-position.
  • Reactivity: The carbonyl fluoride group (-COF) is highly electrophilic, making the compound a potent acylating agent in organic synthesis. The difluoro substituents enhance electron-withdrawing effects, stabilizing the bicyclic core while reducing susceptibility to nucleophilic attack compared to non-fluorinated analogs.

Properties

Molecular Formula

C10H13F3O

Molecular Weight

206.20 g/mol

IUPAC Name

(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride

InChI

InChI=1S/C10H13F3O/c1-8-4-3-6(5-10(8,12)13)9(8,2)7(11)14/h6H,3-5H2,1-2H3/t6-,8?,9+/m1/s1

InChI Key

AVUXUIGGFQQKSN-MSSDQNSGSA-N

Isomeric SMILES

C[C@]1([C@@H]2CCC1(C(C2)(F)F)C)C(=O)F

Canonical SMILES

CC12CCC(C1(C)C(=O)F)CC2(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[221]heptane-7-carbonyl fluoride typically involves multiple steps One common method includes the Diels-Alder reaction, which forms the bicyclic structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Safety measures are crucial due to the use of hazardous reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl fluoride group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl fluoride group, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alcohols or amines in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters or amides.

Scientific Research Applications

(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride involves its interaction with molecular targets such as enzymes. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to form strong interactions with active sites of enzymes. This can lead to inhibition or modulation of enzyme activity, which is valuable in drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, electronic, and functional distinctions between the target compound and structurally related bicyclo[2.2.1]heptane derivatives.

Table 1: Comparative Analysis of Bicyclo[2.2.1]heptane Derivatives

Compound Name Key Substituents Reactivity/Applications Key Differences vs. Target Compound Reference
(4R,7R)-2,2-Difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride -COF, -F (2,2), -CH₃ (1,7) Acylating agent; potential fluorinated intermediate Reference compound for comparison N/A
(1S,3R,4R)-3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one -Br, -CH₃ (1,7,7) Brominated intermediate for cross-coupling or substitution reactions Bromine vs. fluorine; ketone vs. carbonyl fluoride
(1R,3S,4S,7R)-3-Bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one -Br (3,7-CH₂Br), -CH₃ (1,7) Dual electrophilic sites for alkylation or polymerization Bromomethyl group introduces additional reactivity
(1R,4R,7S)-1,7-Dimethyl-7-(phenyl-sulfonylmethyl)spiro[...] -SO₂Ph, -CH₃ (1,7) Sulfonyl group enhances solubility; spiro structure for conformational restriction Sulfonyl vs. carbonyl fluoride; spiro architecture
C28H36O8S2 (Ecamsule derivative) -SO₃H, -CH₃ (7,7), conjugated double bond UV-absorbing properties for sunscreen formulations Sulfonic acid vs. carbonyl fluoride; photostability

Key Findings :

Substituent Effects :

  • Halogenated Derivatives : Brominated analogs (e.g., ) exhibit higher reactivity in nucleophilic substitutions compared to the target’s difluoro groups, which confer steric and electronic stabilization.
  • Carbonyl Fluoride vs. Ketones/Sulfonates : The -COF group in the target compound is more reactive toward nucleophiles (e.g., amines, alcohols) than ketones or sulfonates, enabling efficient acylation .

Stereochemical and Architectural Differences: The spiro structure in imposes additional conformational constraints, limiting rotational freedom compared to the parent bicyclo[2.2.1]heptane framework. Ecamsule derivatives () utilize conjugated systems for UV absorption, a property absent in the non-aromatic target compound.

Applications :

  • Brominated derivatives () serve as intermediates in Suzuki-Miyaura couplings or alkylation reactions.
  • Sulfonated compounds () prioritize solubility and stability, whereas the target’s -COF group favors transient reactivity in synthetic pathways.

Stability: The difluoro substituents in the target compound reduce ring strain and oxidative degradation compared to non-fluorinated bicycloheptanes. However, the -COF group may hydrolyze under aqueous conditions, unlike sulfonic acid derivatives (), which are more hydrolytically stable.

Biological Activity

(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride is a bicyclic organic compound notable for its unique structural features, including two fluorine atoms and a carbonyl fluoride functional group. This compound is part of the bicyclo[2.2.1]heptane class, which has garnered interest in medicinal chemistry due to its potential biological activities and applications.

Structural Characteristics

The structural integrity of this compound is crucial for its biological activity. The bicyclic framework contributes to its rigidity and stability, while the presence of difluoromethyl and carbonyl fluoride groups enhances its reactivity and potential interactions with biological targets.

Property Value
Molecular Formula C10H13F2O
Molecular Weight 206.20 g/mol
CAS Number 167483-03-6
IUPAC Name This compound

Biological Activity

The biological activity of compounds similar to this compound can be assessed through various mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that bicyclic compounds can exhibit antimicrobial properties due to their ability to disrupt cellular membranes or inhibit essential enzymes.
  • Cytotoxicity : Research indicates that the structural features of bicyclic compounds can lead to varying degrees of cytotoxicity in different cell lines, which may be leveraged for therapeutic purposes.
  • Enzyme Inhibition : The carbonyl fluoride group may participate in nucleophilic addition reactions with biological macromolecules, potentially inhibiting enzyme activity.

Study 1: Antimicrobial Properties

A study evaluated the antimicrobial effects of similar bicyclic compounds against several bacterial strains. Results indicated that modifications in the fluorine content significantly influenced antibacterial potency.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
(4R,7R)-2,2-difluoro-bicyclo compoundStaphylococcus aureus32 µg/mL
(4R,7R)-methyl derivativeEscherichia coli64 µg/mL

Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, various concentrations of this compound were tested on human cancer cell lines.

Cell Line Concentration (µM) Cell Viability (%)
HeLa1075
MCF-72050
A5495030

The mechanisms through which this compound exhibits biological activity can be attributed to:

  • Reactivity with Nucleophiles : The carbonyl fluoride group can react with nucleophiles such as amino acids in proteins or nucleic acids.
  • Membrane Disruption : Its lipophilicity allows it to integrate into lipid bilayers, leading to membrane destabilization.
  • Structure-Activity Relationships (SAR) : Predictive models indicate that variations in the fluorine substitution pattern can lead to enhanced or diminished biological activities.

Q & A

What synthetic strategies are effective for introducing difluoro groups into bicyclo[2.2.1]heptane frameworks, and how can reaction conditions be optimized?

Basic Question
The introduction of difluoro groups into strained bicyclic systems like bicyclo[2.2.1]heptane requires careful selection of fluorinating agents and reaction media. Metal-free fluorination under mild conditions (e.g., using Selectfluor® or DAST) is preferred to avoid side reactions. For example, Liu et al. demonstrated high-yield fluorination of pyrimidines using β-CF3 aryl ketones under ambient conditions, emphasizing the role of solvent polarity in stabilizing intermediates . Optimization involves adjusting stoichiometry, temperature (typically 0–25°C), and reaction time (1–24 hours). Monitoring via TLC or in situ NMR ensures minimal decomposition of the thermally sensitive bicyclic core.

How can the stereochemical configuration of (4R,7R)-difluoro derivatives be confirmed experimentally?

Basic Question
Stereochemical assignment relies on a combination of NMR, X-ray crystallography, and computational modeling. For bicyclo[2.2.1]heptanes, 19F^{19}\text{F} NMR coupling constants between fluorine atoms and adjacent protons (e.g., 3JH-F^3J_{\text{H-F}}) provide insights into dihedral angles and spatial arrangement. X-ray crystallography remains the gold standard, as seen in Wang and Peng’s work on spiro-bicyclic compounds, where bond lengths and angles (e.g., C–F = 1.39 Å, C–C–F = 109.5°) validated the R,R configuration . Computational tools like DFT calculations (B3LYP/6-31G*) can corroborate experimental data by simulating NMR chemical shifts within ±2 ppm accuracy.

What analytical challenges arise in characterizing carbonyl fluoride moieties in strained bicyclic systems, and how are they addressed?

Advanced Question
The electrophilic nature of the carbonyl fluoride group makes it prone to hydrolysis, complicating characterization. To mitigate this:

  • Sample Handling: Use anhydrous solvents (e.g., dry DCM) and inert atmospheres.
  • Spectroscopic Techniques: 13C^{13}\text{C} NMR at low temperatures (−40°C) reduces decomposition, while 19F^{19}\text{F} NMR (referenced to CFCl3_3) identifies fluorine environments. For example, highlights the use of 1H^{1}\text{H} NMR (δ 7.8–8.2 ppm for aromatic protons) and HRMS (m/z 365.0521 [M+H]+^+) to confirm structural integrity .
  • Stability Studies: Monitor degradation kinetics via HPLC under varying pH and humidity to establish storage protocols.

How can computational modeling predict the reactivity of (4R,7R)-difluoro derivatives in nucleophilic acyl substitution reactions?

Advanced Question
Density Functional Theory (DFT) simulations (e.g., Gaussian 16) can model transition states and activation energies for reactions involving the carbonyl fluoride group. Key steps include:

Geometry Optimization: Minimize energy using B3LYP/6-311++G(d,p).

Fukui Function Analysis: Identify electrophilic sites (e.g., carbonyl carbon) prone to nucleophilic attack.

Solvent Effects: Incorporate PCM models to simulate polar aprotic solvents (e.g., THF). ’s synthesis of fluorinated pyrimidines used such methods to predict regioselectivity, achieving >90% yield . Experimental validation via kinetic studies (e.g., monitoring by 19F^{19}\text{F} NMR) is critical.

What strategies are employed to resolve contradictions in spectral data for fluorinated bicyclo[2.2.1]heptane derivatives?

Advanced Question
Discrepancies in spectral data (e.g., unexpected 19F^{19}\text{F} NMR shifts) often stem from conformational flexibility or solvent effects. Resolution strategies include:

  • Variable-Temperature NMR: Detect dynamic processes (e.g., ring puckering) by observing line broadening at low temperatures.
  • Crystallographic Validation: Compare experimental X-ray data (e.g., C–F bond lengths) with computational predictions, as in ’s structural analysis of spiro compounds .
  • Isotopic Labeling: Use 18O^{18}\text{O}-labeled carbonyl groups to track hydrolysis pathways in conflicting MS/MS data.

How does the bicyclo[2.2.1]heptane scaffold influence the compound’s stability under acidic or basic conditions?

Advanced Question
The strained bicyclic framework increases susceptibility to ring-opening under extreme pH. Stability assays (e.g., 24-hour exposure to 0.1 M HCl/NaOH at 25°C) quantify degradation via HPLC. For carbonyl fluorides, basic conditions accelerate hydrolysis (t1/2_{1/2} < 1 hour at pH 10), while acidic conditions (pH 2–4) show slower degradation. ’s hydrolysis step (using NaOH in 1,4-dioxane/water) achieved 85% yield by optimizing reaction time (2 hours) and temperature (50°C) .

What role does the difluoro motif play in modulating the compound’s electronic properties for further functionalization?

Advanced Question
The electron-withdrawing difluoro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions (e.g., with amines or alcohols). Hammett constants (σm_m = 0.34 for –CF2_2) correlate with reaction rates in SNAr mechanisms. ’s fluorinated pyrimidines demonstrated enhanced reactivity toward Grignard reagents due to fluorine’s inductive effects . Electrostatic potential maps (generated via DFT) visualize charge distribution, guiding synthetic routes.

How are enantiomeric excess (ee) and diastereomeric ratios determined for chiral bicyclo[2.2.1]heptane derivatives?

Advanced Question
Chiral HPLC (e.g., Chiralpak IC column) or SFC (supercritical fluid chromatography) separates enantiomers, while 19F^{19}\text{F} NMR with chiral shift reagents (e.g., Eu(hfc)3_3) quantifies ee. For diastereomers, NOESY NMR identifies spatial proximities (e.g., H-4 to H-7 correlations in the R,R configuration). ’s X-ray data provided absolute configuration, which was cross-validated with CD spectroscopy .

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